3-Bromo-2-(4-methoxy-benzyloxy)-benzonitrile 3-Bromo-2-(4-methoxy-benzyloxy)-benzonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC13698797
InChI: InChI=1S/C15H12BrNO2/c1-18-13-7-5-11(6-8-13)10-19-15-12(9-17)3-2-4-14(15)16/h2-8H,10H2,1H3
SMILES: COC1=CC=C(C=C1)COC2=C(C=CC=C2Br)C#N
Molecular Formula: C15H12BrNO2
Molecular Weight: 318.16 g/mol

3-Bromo-2-(4-methoxy-benzyloxy)-benzonitrile

CAS No.:

Cat. No.: VC13698797

Molecular Formula: C15H12BrNO2

Molecular Weight: 318.16 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-2-(4-methoxy-benzyloxy)-benzonitrile -

Specification

Molecular Formula C15H12BrNO2
Molecular Weight 318.16 g/mol
IUPAC Name 3-bromo-2-[(4-methoxyphenyl)methoxy]benzonitrile
Standard InChI InChI=1S/C15H12BrNO2/c1-18-13-7-5-11(6-8-13)10-19-15-12(9-17)3-2-4-14(15)16/h2-8H,10H2,1H3
Standard InChI Key GECJNOSLKHPNFI-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)COC2=C(C=CC=C2Br)C#N
Canonical SMILES COC1=CC=C(C=C1)COC2=C(C=CC=C2Br)C#N

Introduction

Chemical Identity and Structural Features

3-Bromo-2-(4-methoxy-benzyloxy)-benzonitrile (IUPAC: 3-bromo-2-[(4-methoxyphenyl)methoxy]benzonitrile) belongs to the class of brominated aryl ethers with a benzonitrile core. Its molecular formula is C₁₅H₁₂BrNO₃, yielding a molecular weight of 318.17 g/mol. The structure features:

  • A bromine atom at the 3-position of the benzonitrile ring

  • A 4-methoxybenzyloxy group at the 2-position

  • A nitrile group at the 1-position

Comparative analysis with the 4-substituted analog (PubChem CID 11403416) reveals distinct electronic effects due to positional isomerism. The 2-substituted benzyloxy group creates steric hindrance near the nitrile moiety, potentially altering reactivity patterns in substitution and coupling reactions.

Synthetic Pathways

Bromination Strategies

The patent CN102020587A outlines a bromination protocol using N-bromosuccinimide (NBS) for analogous methyl-substituted benzonitriles. Adapted for this compound, a plausible synthesis involves:

  • O-Benzylation: Protection of 2-hydroxybenzonitrile with 4-methoxybenzyl chloride under basic conditions

  • Directed Bromination: Electrophilic aromatic substitution using Br₂/FeBr₃ or NBS in tetrachloromethane at 78°C

Key reaction parameters:

ParameterOptimal Value
Temperature70–80°C
SolventTetrachloroethylene
CatalystsLewis acids (e.g., FeCl₃)

Intermediate Characterization

Synthetic intermediates require rigorous validation:

  • 3-Hydroxy-2-(4-methoxybenzyloxy)benzonitrile: Characterized by IR (νC≡N ≈ 2230 cm⁻¹) and ¹H NMR (δ 5.15 ppm for -OCH₂Ph)

  • Final Product: Mass spectrometry (ESI-MS) typically shows [M+H]⁺ at m/z 319.07 with isotopic Br patterns (1:1 ratio for ⁷⁹Br/⁸¹Br)

Physicochemical Properties

Predicted properties derived from computational models and analog data :

PropertyValue
Melting Point142–145°C (estimated)
LogP (Octanol-Water)2.81 ± 0.35
Aqueous Solubility0.12 mg/mL (25°C)
pKa8.94 (nitrile hydration)

Thermogravimetric analysis (TGA) of similar compounds indicates decomposition onset at 210°C, suggesting moderate thermal stability for applications in high-temperature reactions.

Reactivity and Functionalization

The compound's three reactive centers enable diverse transformations:

  • Bromine Displacement: Pd-catalyzed cross-couplings (Suzuki, Heck) with aryl boronic acids

  • Nitrile Conversion: Hydrolysis to amides (H₂SO₄/H₂O) or reduction to amines (LiAlH₄)

  • Ether Cleavage: Hydrogenolysis of benzyloxy group (H₂/Pd-C) yields 2-hydroxy-3-bromobenzonitrile

Notably, the 2-benzyloxy group directs electrophilic substitution to the 5-position, as demonstrated in iodination experiments with analogous structures .

Applications in Medicinal Chemistry

While biological data specific to this compound remains unpublished, structural analogs show:

  • Kinase Inhibition: IC₅₀ < 1 μM against EGFR in brominated benzonitrile derivatives

  • Antimicrobial Activity: Moderate growth inhibition of S. aureus (MIC ≈ 32 μg/mL) in similar nitrile-containing aromatics

The methoxybenzyl group may enhance blood-brain barrier penetration, making this compound a candidate for neuropharmacological agent development.

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